Urease-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

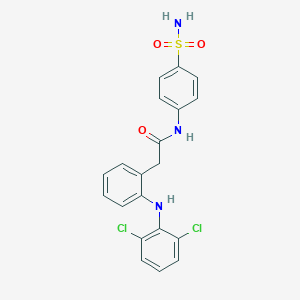

Molecular Formula |

C20H17Cl2N3O3S |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]-N-(4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C20H17Cl2N3O3S/c21-16-5-3-6-17(22)20(16)25-18-7-2-1-4-13(18)12-19(26)24-14-8-10-15(11-9-14)29(23,27)28/h1-11,25H,12H2,(H,24,26)(H2,23,27,28) |

InChI Key |

TZWKNAVYTUOLLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Urease-IN-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Urease-IN-10, a competitive inhibitor of urease. This document details its inhibitory kinetics, binding interactions, and the experimental protocols used for its characterization, offering valuable insights for researchers in drug discovery and development targeting urease-mediated pathologies.

Introduction to Urease and its Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The development of potent and specific urease inhibitors is, therefore, a crucial therapeutic strategy.

This compound: A Novel Competitive Inhibitor

This compound, also identified as Conjugate 4, is a novel urease inhibitor synthesized by conjugating the non-steroidal anti-inflammatory drug (NSAID) diclofenac with sulfanilamide.[1] This strategic combination of pharmacophores has resulted in a potent, competitive inhibitor of Jack bean urease (JBU).

Quantitative Inhibitory Data

The inhibitory efficacy of this compound against Jack bean urease has been quantified and is summarized in the table below.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | 3.59 ± 0.07 | 7.45 | Competitive |

| Thiourea (Standard) | 22.61 | - | - |

Table 1: Inhibitory activity of this compound against Jack bean urease.[1]

Mechanism of Action

Kinetic Analysis

Kinetic studies have demonstrated that this compound functions as a competitive inhibitor of urease.[1] This mode of inhibition indicates that this compound and the substrate (urea) compete for binding to the active site of the enzyme. The binding of this compound to the active site prevents the subsequent binding and hydrolysis of urea, thereby reducing the overall enzymatic activity.

Molecular Docking and Binding Interactions

In silico molecular docking studies provide insights into the probable binding mode of this compound within the active site of urease. The diclofenac and sulfanilamide moieties of the conjugate play crucial roles in establishing interactions with key amino acid residues and the nickel ions in the active site. These interactions, which may include hydrogen bonding and hydrophobic interactions, stabilize the enzyme-inhibitor complex and are responsible for the observed competitive inhibition.[2] The structural similarity of the sulfonamide portion to urea is thought to contribute to its ability to compete for the active site.[2]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Synthesis of this compound (Diclofenac-Sulfanilamide Conjugate)

The synthesis of this compound is achieved through a multi-step process involving the conjugation of diclofenac and sulfanilamide. A general synthetic scheme is outlined below.

General Procedure:

-

Activation of Diclofenac: Diclofenac is converted to its more reactive acid chloride derivative. This is typically achieved by reacting diclofenac with a chlorinating agent such as thionyl chloride in an appropriate solvent under reflux.

-

Conjugation: The resulting diclofenac acid chloride is then reacted with sulfanilamide in the presence of a base (to neutralize the HCl byproduct) in a suitable solvent. The reaction mixture is stirred at room temperature to facilitate the formation of the amide bond, yielding this compound.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound conjugate.

Urease Inhibition Assay

The inhibitory activity of this compound is determined using a well-established in vitro urease inhibition assay.

Protocol:

-

A solution of Jack bean urease is prepared in phosphate buffer.

-

The enzyme solution is pre-incubated with various concentrations of this compound (or the standard inhibitor, thiourea) for a specified period at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of a urea solution.

-

After a set incubation time, the amount of ammonia produced is quantified using the indophenol method. This involves the addition of phenol reagent and sodium hypochlorite, which react with ammonia to form a blue-colored indophenol complex.

-

The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 625 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control reaction containing no inhibitor.

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Mechanism Determination

To elucidate the mode of inhibition, kinetic studies are performed by measuring the rate of the urease-catalyzed reaction at different concentrations of the substrate (urea) in the presence and absence of the inhibitor.

Procedure:

-

The urease inhibition assay is performed as described above, with varying concentrations of both urea and this compound.

-

The initial reaction velocities (V) are determined for each combination of substrate and inhibitor concentrations.

-

The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

-

For a competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unaffected, while the apparent Michaelis constant (Km) increases with increasing inhibitor concentration.

-

The inhibition constant (Ki) can be determined from the slopes of the Lineweaver-Burk plots.

Conclusion

This compound represents a promising lead compound in the development of novel therapeutics for urease-implicated diseases. Its competitive mechanism of action, coupled with its potent inhibitory activity, underscores the potential of conjugating existing drug molecules to create new chemical entities with enhanced biological profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure-Activity Relationship, Kinetics Mechanism, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetohydroxamic Acid (AHA): A Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydroxamic acid (AHA) is a small organic molecule that serves as a potent and well-characterized inhibitor of the enzyme urease.[1][2] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[3] This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to the pathogenesis of diseases such as peptic ulcers and urinary tract infections.[4] By inhibiting urease, acetohydroxamic acid prevents the production of ammonia, thereby mitigating the pathological effects of the enzyme.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological evaluation of acetohydroxamic acid.

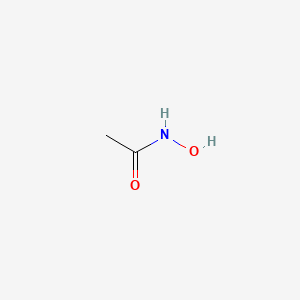

Chemical Structure and Properties

Acetohydroxamic acid is a derivative of acetamide where one of the amino hydrogens is substituted by a hydroxyl group.[1] Its structure is similar to urea, its target's substrate, which allows it to act as a competitive inhibitor.[2]

Table 1: Chemical and Physical Properties of Acetohydroxamic Acid

| Property | Value | Reference |

| IUPAC Name | N-hydroxyacetamide | [1] |

| Synonyms | AHA, Lithostat, N-Acetylhydroxylamine | [1][6] |

| CAS Number | 546-88-3 | [1] |

| Molecular Formula | C₂H₅NO₂ | [1] |

| Molecular Weight | 75.07 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 88-90 °C | |

| Solubility | Soluble in water | [7] |

| pKa | 8.7 (at 25 °C) | |

| SMILES | CC(=O)NO | [6] |

| InChI | 1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4) | [6] |

Experimental Protocols

Synthesis of Acetohydroxamic Acid

A common and effective method for the synthesis of acetohydroxamic acid involves the reaction of ethyl acetate with hydroxylamine hydrochloride in an alkaline solvent system.[8][9]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol (CH₃OH)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ice bath

-

Three-necked reaction flask

-

Stirring apparatus

-

Filtration apparatus

Procedure: [8]

-

In a three-necked reaction flask equipped with a stirrer, dissolve 21.0 g (0.30 mol) of hydroxylamine hydrochloride in 120 mL of methanol with heating and stirring until fully dissolved.

-

Cool the reaction flask in an ice bath.

-

Slowly add a solution of 16.0 g (0.40 mol) of sodium hydroxide in water to the reaction mixture to neutralize the hydrochloric acid.

-

Slowly add 36 mL of ethyl acetate dropwise to the reaction mixture while maintaining the cool temperature and continuous stirring.

-

Allow the reaction to proceed at room temperature until completion.

-

While cooling in a water bath, slowly add concentrated hydrochloric acid dropwise to adjust the pH of the solution to 6.0-6.5.

-

Continue stirring for an additional 30 minutes.

-

Filter the reaction mixture and wash the resulting filter cake with a suitable amount of methanol.

-

Recover the solvent from the filtrate under normal pressure to obtain the crude product as a light-yellow substance.

-

Purify the crude product by heating and refluxing with ethyl acetate (4 x 100 mL) at 75°C.

-

Filter the hot solution and allow the filtrate to cool and crystallize at 0 to -5°C.

-

Filter the crystals and dry them to obtain pure acetohydroxamic acid.

Urease Inhibition Assay

The inhibitory activity of acetohydroxamic acid against urease can be quantified by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea. The Berthelot method is a common colorimetric assay for the determination of ammonia.[1][7]

Materials:

-

Jack bean urease

-

Urea

-

Acetohydroxamic acid (AHA)

-

Phosphate buffer (pH 7.0)

-

Solution A (Phenol-nitroprusside solution)

-

Solution B (Alkaline hypochlorite solution)

-

Ammonium chloride (NH₄Cl) for standard curve

-

Spectrophotometer

-

Test tubes or 96-well plate

Procedure: [1]

Part 1: Ammonia Standard Curve

-

Prepare a series of ammonium chloride standards of known concentrations (e.g., 0, 0.5, 1, 2, 3, 4, and 5 mM) in phosphate buffer.

-

To 250 µL of each standard in a test tube, add 500 µL of Solution A and 500 µL of Solution B.

-

Add 2.5 mL of deionized water and incubate at room temperature for 5 minutes for color development.

-

Measure the absorbance of each standard at 570 nm.

-

Plot the absorbance values against the corresponding ammonia concentrations to generate a standard curve.

Part 2: Urease Inhibition Assay

-

Prepare a stock solution of jack bean urease in phosphate buffer.

-

Prepare various concentrations of acetohydroxamic acid in phosphate buffer.

-

In test tubes, pre-incubate 10 µL of the urease solution with 10 µL of different concentrations of AHA solution for a specific time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of a 50 mM urea solution to each tube.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Stop the reaction by adding 500 µL of Solution A and 500 µL of Solution B.

-

Add 2.5 mL of deionized water and incubate at room temperature for 5 minutes for color development.

-

Measure the absorbance of the solutions at 570 nm.

-

Calculate the concentration of ammonia produced in each reaction using the standard curve.

-

The percentage of urease inhibition can be calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

Mandatory Visualizations

Mechanism of Urease Inhibition by Acetohydroxamic Acid

Caption: Urease inhibition by Acetohydroxamic Acid.

Experimental Workflow for Urease Inhibition Assay

Caption: Urease Inhibition Assay Workflow.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. atlas-medical.com [atlas-medical.com]

- 7. labcarediagnostics.com [labcarediagnostics.com]

- 8. Page loading... [guidechem.com]

- 9. Synthesis method of urease inhibitor acetohydroxamic acid - Eureka | Patsnap [eureka.patsnap.com]

The Discovery and Development of Urease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to gastritis, peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones. Consequently, the inhibition of urease has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of urease inhibitors, focusing on their classification, mechanisms of action, and the experimental protocols utilized for their evaluation. While specific data for a compound designated "Urease-IN-10" is not publicly available, this guide will utilize data from well-characterized urease inhibitors to provide a comprehensive resource for researchers in the field.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is produced by a variety of plants, fungi, and bacteria.[1] In pathogenic microorganisms, its ability to generate ammonia allows for survival in acidic environments, such as the stomach, and contributes to the pathogenesis of various diseases.[2] The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[1] The development of urease inhibitors is a key area of research aimed at combating these pathogens.[2]

Inhibitors of urease can be broadly categorized into two main types: active site-directed and mechanism-based inhibitors.[3][4] Active site-directed inhibitors, often substrate analogs, bind to the active site and prevent the substrate (urea) from binding.[3] Mechanism-based inhibitors, on the other hand, interact with the enzyme during its catalytic cycle, often leading to irreversible inactivation.[4]

Major Classes of Urease Inhibitors

A diverse range of chemical scaffolds have been investigated for their urease inhibitory potential. These can be broadly classified as follows:

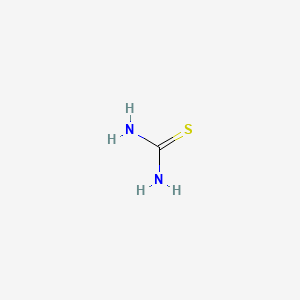

-

(Thio)urea Derivatives: These compounds are designed based on the structure of the natural substrate, urea. Modifications to the core urea or thiourea structure have led to the identification of potent inhibitors.[5]

-

Heterocyclic Compounds: Various heterocyclic scaffolds, including benzimidazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, have demonstrated significant urease inhibitory activity.[6][7]

-

Barbiturates and Thiobarbiturates: These compounds, containing a urea or thiourea moiety within their cyclic structure, have shown promise as urease inhibitors.[1][6]

-

Hydroxamic Acids: Acetohydroxamic acid is an FDA-approved drug for the treatment of urinary tract infections caused by urea-splitting bacteria and serves as a reference compound in many studies.[1][2]

-

Phosphorodiamidates: These compounds are potent inhibitors of urease, with N-(n-butyl)thiophosphoric triamide (NBPT) being widely used in agriculture to prevent nitrogen loss from urea-based fertilizers.[1]

-

Metal Complexes: Various metal complexes, particularly those involving copper and silver, have been shown to be effective urease inhibitors.[8]

-

Natural Products: Flavonoids and other natural products have been identified as moderate inhibitors of urease.[1][9]

Quantitative Data on Urease Inhibitors

The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the inhibitory activities of representative compounds from various classes against Jack bean urease, a commonly used model enzyme.[9]

| Class | Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| (Thio)barbiturate Derivatives | 2,3-dichloro phenoxy-N-phenylacetamide barbiturate | 0.69 | Thiourea | 23.00 |

| Monofluoro-substituted thiobarbiturate | 8.42 | Thiourea | 21.25 | |

| Indole-based Derivatives | Indole with 3,4-dihydroxy benzylidene-acetohydrazide | 0.60 | Thiourea | 21.86 |

| Benzoxazole Derivatives | Methoxyphenyl-substituted benzoxazole-oxime | 0.46 | Acetohydroxamic acid | 320.70 |

| 2-Quinolone-4-thiazolidinone Derivatives | Phenyl-substituted 2-quinolone-4-thiazolidinone | 0.46 | Thiourea | 21.9 |

Table 1: IC50 values of various synthetic urease inhibitors. Data compiled from[6].

| Class | Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Metal Complexes (Copper) | Copper (II) Schiff base complex | 0.986 | Acetohydroxamic acid | 36.13 |

| Copper (II) complex | 1.00 | Acetohydroxamic acid | 27.7 | |

| Metal Complexes (Silver) | Silver (I) complex | 0.66 | Acetohydroxamic acid | 63.05 |

| Silver (I) complex | 1.73 | Acetohydroxamic acid | 63.70 |

Table 2: IC50 values of metal-based urease inhibitors. Data compiled from[8].

| Class | Compound | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Arylthiophene-2-Carbaldehydes | 3-chloro, 4-fluoro substituted | 27.1 | Thiourea | 27.5 |

| Unsubstituted | 27.9 | Thiourea | 27.5 | |

| Methoxy substituted | >50 | Thiourea | 27.5 |

Table 3: IC50 values of arylthiophene-2-carbaldehyde derivatives. Data compiled from[10].

Experimental Protocols

Urease Activity and Inhibition Assay (Berthelot Method)

This is a widely used colorimetric assay to determine urease activity and the inhibitory effects of compounds.[11]

Principle: Urease catalyzes the hydrolysis of urea into ammonia. The amount of ammonia produced is quantified using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of ammonia produced.

Materials:

-

Jack bean urease

-

Urea solution (e.g., 100 mM in buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chloride NaOCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in a 96-well plate.

-

Add a solution of urease enzyme to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at the same temperature.

-

Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.

-

Incubate for a further period (e.g., 50 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 625-630 nm) using a microplate reader.

-

Include appropriate controls:

-

Blank: All reagents except the enzyme.

-

Negative Control: All reagents except the inhibitor (represents 100% enzyme activity).

-

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.[12]

Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

-

Perform the urease activity assay as described above.

-

Vary the concentration of the substrate (urea) while keeping the concentration of the inhibitor constant.

-

Repeat the experiment with several different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation. This will allow for the determination of the inhibition constant (Ki) and the mode of inhibition.

Visualizations

Signaling Pathway of Urease Action

References

- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020-March 2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

In Vitro Evaluation of Urease Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for a specific compound designated "Urease-IN-10" did not yield specific data. Therefore, this guide provides a comprehensive overview of the in vitro evaluation methodologies applicable to novel urease inhibitors, drawing upon established principles and techniques in the field.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity can lead to a significant increase in local pH.[1] While urease plays a role in the nitrogen metabolism of plants and various microorganisms, its activity is also a key virulence factor in several human pathologies.[3][4][5] For instance, urease produced by Helicobacter pylori allows the bacterium to survive in the acidic environment of the stomach, contributing to gastritis and peptic ulcers. In the urinary tract, urease-producing bacteria like Proteus mirabilis can lead to the formation of infection-induced urinary stones.[4][6]

The development of urease inhibitors is a promising therapeutic strategy to counteract the pathogenic effects of this enzyme.[5] A robust in vitro evaluation is the first critical step in identifying and characterizing new inhibitor candidates. This guide outlines the core experimental protocols, data presentation standards, and logical frameworks for this process.

Key In Vitro Assays for Urease Inhibitor Evaluation

The in vitro assessment of urease inhibitors primarily revolves around measuring the enzyme's activity in the presence and absence of the test compound. The most common methods detect the product of the urease reaction, ammonia.

Urease Activity Assays

Berthelot's Method: This is a widely used colorimetric assay that measures the concentration of ammonia.[6][7] The protocol involves reacting ammonia with a phenol-hypochlorite solution to produce a blue-green indophenol dye, which can be quantified spectrophotometrically.[7] Commercial kits are available that utilize this method.[8]

Nessler's Assay: Another classic colorimetric method for ammonia detection. Nessler's reagent (potassium tetraiodomercurate) reacts with ammonia in an alkaline solution to form a yellow-to-brown precipitate, with the color intensity being proportional to the ammonia concentration.[7]

Conductivity-based Assay: The enzymatic hydrolysis of urea produces ions (ammonium and carbonate), leading to an increase in the electrical conductivity of the solution.[9] This change can be monitored over time to determine the reaction rate.

Rapid Urease Test (RUT): Often used in clinical settings for detecting H. pylori, this test relies on a pH indicator.[10][11] A rapid color change indicates the presence of urease activity due to the production of ammonia and the subsequent pH increase.[11] This principle can be adapted for high-throughput screening.

Enzyme Kinetics Studies

To understand the mechanism of inhibition, kinetic studies are essential. These experiments involve measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation and visualized using plots like the Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).[9][12]

Experimental Protocols

General Urease Inhibition Assay (Berthelot's Method)

This protocol provides a general framework. Specific concentrations and incubation times may need optimization.

Materials:

-

Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)[5]

-

Urea solution (substrate)

-

Phosphate buffer (e.g., pH 7.4)

-

Test inhibitor compound at various concentrations

-

Phenol reagent

-

Alkaline hypochlorite solution

-

Ammonium chloride or sulfate (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of urease, urea, and the inhibitor in the appropriate buffer.

-

Reaction Mixture: In a 96-well plate, add the urease solution, buffer, and different concentrations of the inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

Initiate Reaction: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop Reaction & Color Development: Add the phenol reagent followed by the alkaline hypochlorite solution to stop the reaction and initiate color development.

-

Read Absorbance: After a final incubation period for color development, measure the absorbance at a specific wavelength (e.g., 625-670 nm).[8]

-

Calculations: Calculate the percentage of urease inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Enzyme Kinetics Protocol

Procedure:

-

Set up a series of reactions as described above.

-

Vary the concentration of the substrate (urea) for a fixed concentration of the inhibitor.

-

Repeat this for several different fixed concentrations of the inhibitor.

-

Measure the initial reaction rates (v₀) for each combination of substrate and inhibitor concentrations.

-

Plot the data using methods such as Lineweaver-Burk (1/v₀ vs. 1/[S]), Hanes-Woolf ([S]/v₀ vs. [S]), or non-linear regression fitting to the Michaelis-Menten equation.

-

Analyze the changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), to determine the mode of inhibition.

Data Presentation

Quantitative data from in vitro evaluations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Urease Inhibitory Activity

| Compound | IC50 (µM) [± SD] | % Inhibition at [X] µM [± SD] |

| Test Cmpd 1 | 15.2 ± 1.8 | 85.3 ± 4.2 |

| Test Cmpd 2 | 2.5 ± 0.4 | 95.1 ± 2.5 |

| AHA * | 25.8 ± 3.1 | 70.6 ± 5.9 |

*AHA (Acetohydroxamic acid) is a known urease inhibitor often used as a positive control.[6]

Table 2: Enzyme Kinetic Parameters for Inhibitor X

| Inhibitor Conc. (µM) | Vmax (µmol/min) [± SD] | Km (mM) [± SD] | Inhibition Type |

| 0 (Control) | 100 ± 5.2 | 3.2 ± 0.3 | - |

| 5 | 101 ± 6.1 | 6.8 ± 0.5 | Competitive |

| 10 | 99 ± 4.9 | 10.5 ± 0.8 | Competitive |

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and processes.

Caption: Simplified catalytic cycle of the urease enzyme.

Caption: Experimental workflow for in vitro urease inhibitor characterization.

Caption: Classification of common enzyme inhibition mechanisms.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Evaluation of Urease Inhibition Activity of Zerumbone in vitro [mbl.or.kr]

- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]

- 8. abcam.com [abcam.com]

- 9. ipc.kit.edu [ipc.kit.edu]

- 10. Rapid urease test (RUT) for evaluation of urease activity in oral bacteria in vitro and in supragingival dental plaque ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbenotes.com [microbenotes.com]

- 12. silverstripe.fkit.hr [silverstripe.fkit.hr]

Urease-IN-10: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Urease-IN-10, a competitive urease inhibitor. Given the limited publicly available data for this specific compound, this guide combines information from the supplier, MedChemExpress, with general principles of small molecule stability and solubility assessment to provide a practical resource for laboratory use.

Introduction to this compound

This compound is a competitive inhibitor of the urease enzyme, with a reported IC50 of 3.59±0.07 μM and a Ki of 7.45 μM.[1] It is a conjugate molecule synthesized from Diclofenac and Sulfanilamide.[1][2] The inhibition of urease is a therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C20H16Cl2N2O4S | Inferred from parent molecules |

| Molecular Weight | 467.33 g/mol | Inferred from parent molecules |

| Appearance | Solid (form not specified) | MedChemExpress |

| IC50 | 3.59±0.07 μM | [1] |

| Ki | 7.45 μM | [1] |

Solubility of this compound

For practical laboratory use, it is recommended to perform solubility tests to determine the optimal solvent for stock solutions and experimental assays. A generalized protocol for determining the solubility of a small molecule like this compound is provided below.

Experimental Protocol: Small Molecule Solubility Assessment

This protocol outlines a general method for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

A panel of solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol, Acetonitrile)

-

Vials

-

Calibrated balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Method:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a separate vial.

-

Tightly cap the vials and vortex vigorously for 1-2 minutes.

-

Incubate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration in diluted sample) x (Dilution factor)

-

The workflow for this protocol is illustrated in the diagram below.

Stability of this compound

Specific stability data for this compound is limited. The supplier, MedChemExpress, provides the following general storage recommendations:

-

Solid Form: Store at room temperature for short-term needs in the continental US, though this may vary elsewhere. For long-term storage, refrigeration or freezing is generally recommended for most solid compounds.[3]

-

Solutions: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[3] It is always best to prepare and use solutions on the same day if possible.[3]

To ensure the integrity of experimental results, it is advisable to perform stability studies under your specific experimental conditions (e.g., in aqueous buffers, cell culture media). A generalized protocol for assessing the stability of a small molecule is provided below.

Experimental Protocol: Small Molecule Stability Assessment

This protocol describes a general method to evaluate the stability of a compound over time under different conditions.

Materials:

-

This compound stock solution

-

Relevant buffers or media (e.g., PBS, cell culture medium)

-

Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a suitable column and detection method

Method:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer or medium at a known concentration.

-

Aliquot the solution into multiple vials for each storage condition and time point.

-

-

Incubation:

-

Store the vials at the different temperatures to be tested.

-

At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

-

-

Analysis:

-

Immediately analyze the sample by HPLC to determine the concentration of the remaining this compound.

-

The "time 0" sample represents 100% of the initial concentration.

-

-

Data Analysis:

-

Plot the percentage of this compound remaining versus time for each condition.

-

From this data, the degradation rate and half-life (t1/2) of the compound under each condition can be determined.

-

The workflow for this stability assessment is depicted in the following diagram.

Signaling Pathway and Logical Relationships

This compound is a conjugate of two well-known molecules, Diclofenac and Sulfanilamide. The following diagram illustrates this logical relationship.

Conclusion

While specific, quantitative data on the solubility and stability of this compound is not extensively documented in publicly accessible sources, this guide provides researchers with the available information and standardized protocols to determine these critical parameters in their own laboratory settings. Adherence to the general storage guidelines provided by the supplier and empirical determination of solubility and stability in relevant experimental media are crucial for obtaining reliable and reproducible results in studies involving this compound.

References

Preliminary Studies on Urease-IN-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and a target of significant interest in drug discovery. This document provides a technical overview of preliminary studies on Urease-IN-10, a novel competitive inhibitor of urease. Information on the biochemical properties of this compound is presented, alongside a summary of the general methodologies employed in the characterization of urease inhibitors. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of new therapeutics targeting urease.

Introduction to Urease

Urease (EC 3.5.1.5) is a hydrolase that catalyzes the breakdown of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1] This enzymatic activity leads to a significant increase in the local pH.[1] Ureases are found in a variety of organisms, including plants, fungi, and bacteria.[1] Bacterial ureases, in particular, are implicated in the pathogenesis of several human diseases. For instance, the urease produced by Helicobacter pylori allows the bacterium to survive in the acidic environment of the stomach, contributing to gastritis and peptic ulcers.[2]

The active site of urease contains two nickel ions that are crucial for its catalytic function.[3][4] The enzyme's structure has been well-characterized, revealing a complex assembly of subunits that vary between different organisms.[1][4] The critical role of urease in bacterial survival and pathogenesis makes it an attractive target for the development of antimicrobial agents.[5][6]

Urease Inhibition as a Therapeutic Strategy

The inhibition of urease activity is a promising therapeutic strategy for combating infections caused by urease-producing bacteria.[5][7] By blocking the enzyme's function, inhibitors can prevent the rise in pH that protects these bacteria from acidic environments, thereby rendering them more susceptible to host defenses and antibiotic treatments. A variety of compounds have been investigated as urease inhibitors, including hydroxamic acids, phosphorodiamidates, and various heterocyclic compounds.[6][8] The development of potent and specific urease inhibitors remains an active area of research in medicinal chemistry.[5][9]

This compound: A Novel Urease Inhibitor

This compound (also referred to as Conjugate 4) has been identified as a competitive inhibitor of urease.[10] It is a conjugate molecule synthesized from Diclofenac and Sulfanilamide.[10] Preliminary studies have focused on its inhibitory activity against Jack bean urease (JBU).[10]

Quantitative Data

The following table summarizes the reported quantitative data for this compound.

| Parameter | Value | Source Organism |

| IC50 | 3.59 ± 0.07 µM | Jack bean |

| Ki | 7.45 µM | Jack bean |

| Inhibition Type | Competitive | Jack bean |

Table 1: Biochemical data for this compound against Jack bean urease.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not yet publicly available. However, based on standard practices in the field of urease inhibitor research, the following methodologies are likely to have been employed.

General Urease Inhibition Assay

A common method to determine urease activity is the Berthelot assay, which measures the concentration of ammonia produced from the hydrolysis of urea.

Materials:

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Test inhibitor (e.g., this compound)

-

Phenol-hypochlorite reagent (for Berthelot assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the urease enzyme, urea, and the test inhibitor in phosphate buffer.

-

In a 96-well plate, add the urease enzyme solution to wells containing various concentrations of the test inhibitor.

-

Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Allow the reaction to proceed for a specific time (e.g., 15 minutes).

-

Stop the reaction by adding a component of the Berthelot reagent (e.g., phenol-nitroprusside).

-

Add the second component of the Berthelot reagent (e.g., alkaline hypochlorite) and incubate to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.

-

Calculate the percentage of urease inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor, which allows for the elucidation of the inhibition mechanism and the calculation of the inhibition constant (Ki).

Visualizations

Signaling Pathway of Urease Catalysis

Caption: Urease-catalyzed hydrolysis of urea.

Experimental Workflow for Urease Inhibitor Screening

Caption: Workflow for identifying urease inhibitors.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics targeting urease. Its competitive mode of inhibition and micromolar potency against Jack bean urease warrant further investigation. Future studies should focus on elucidating its efficacy against bacterial ureases, particularly from pathogenic species like H. pylori, and on optimizing its structure to enhance potency and selectivity. The experimental frameworks outlined in this guide provide a basis for the continued evaluation and development of this compound and other novel urease inhibitors.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urease - Creative Enzymes [creative-enzymes.com]

- 4. Urease: Structure, Function, and Applications Explained [vedantu.com]

- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to Urease Target Specificity and Selectivity

Disclaimer: The specific compound "Urease-IN-10" was not found in publicly available scientific literature. This guide provides a comprehensive overview of the principles of target specificity and selectivity for urease inhibitors, using established examples and methodologies relevant to researchers, scientists, and drug development professionals.

Introduction

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic activity is a critical virulence factor for numerous pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, enabling their survival and colonization in hostile host environments like the acidic gastric mucosa or the urinary tract.[2][3] By rapidly producing ammonia, urease locally increases the pH, leading to tissue damage and contributing to pathologies such as gastritis, peptic ulcers, and infection-induced urinary stones.[3][4] Consequently, the inhibition of urease is a promising therapeutic strategy. The development of effective urease inhibitors hinges on achieving high target specificity and selectivity to minimize off-target effects and ensure safety. This guide details the molecular characteristics of the urease target, methods for assessing inhibitor performance, and the principles governing specificity and selectivity.

The Urease Enzyme: A Therapeutic Target

Function and Catalytic Mechanism

Urease dramatically accelerates the hydrolysis of urea, at a rate approximately 10¹⁴ times faster than the uncatalyzed reaction.[1][4] The reaction proceeds in two main steps: urea is first hydrolyzed to ammonia and carbamate, and the unstable carbamate intermediate then spontaneously decomposes into a second molecule of ammonia and carbonic acid.[5]

The active site of urease features a bi-nickel center, where two Ni²⁺ ions are crucial for catalysis.[6][7] These ions are bridged by a carbamylated lysine residue.[7] The currently accepted mechanism involves the binding of urea's carbonyl oxygen to one nickel ion, while a water molecule activated by the second nickel ion performs a nucleophilic attack on the urea's carbonyl carbon.[5][6] A flexible "flap" region covers the active site, regulating substrate access and product release.[8]

Structural Overview and Active Site

Bacterial ureases are typically complex oligomers, such as the (αβγ)₃ trimer found in Klebsiella aerogenes, while plant ureases (e.g., from Jack bean) are homohexamers of a single ~90 kDa subunit.[1][3] Despite these structural differences, the amino acid sequences and the architecture of the active site are highly conserved across species, suggesting a common catalytic mechanism.[8][9]

The active site's key residues coordinate the two nickel ions. In Klebsiella aerogenes urease, for instance, the bi-nickel center is coordinated by several histidine residues, an aspartate residue, and a carbamylated lysine that acts as a bridging ligand.[7][10] This unique metallic and amino acid arrangement is the primary target for inhibitor design.

Pathophysiological Role

The function of urease is central to the pathogenesis of several infections:

-

Helicobacter pylori : In the stomach, H. pylori urease neutralizes gastric acid by producing ammonia, creating a neutral microenvironment that allows the bacterium to colonize the gastric mucosa.[2] This activity contributes to gastritis and the formation of peptic ulcers.[4]

-

Proteus mirabilis : In the urinary tract, this bacterium's urease activity elevates urine pH, causing the precipitation of magnesium and calcium ions as struvite and carbonate apatite stones.[3] Bacteria can then colonize these stones, evading antibiotics and the host immune response.[3]

The direct link between urease activity and disease makes it a compelling target for therapeutic intervention.

Quantitative Assessment of Urease Inhibitors

The potency of a urease inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and is a common metric for comparing the potency of different compounds. The Kᵢ value provides a more precise measure of binding affinity.

Below is a summary of reported IC₅₀ values for well-known and experimental urease inhibitors against ureases from different sources.

| Inhibitor | Source Organism | IC₅₀ (µM) | Inhibition Type | Reference |

| Thiourea | Jack Bean (Canavalia ensiformis) | 21.86 ± 0.40 | Competitive | [11] |

| Acetohydroxamic Acid (AHA) | Proteus mirabilis | 8.67 ± 1.3 (mM) | Competitive | [12] |

| Hydroxyurea | Jack Bean (Canavalia ensiformis) | 7.6 (µg/mL) | - | |

| Camphene | Jack Bean (Canavalia ensiformis) | 0.147 (µg/mL) | Competitive | [4] |

| Baicalin | Jack Bean (Canavalia ensiformis) | 2740 ± 510 | Competitive | [13] |

| Fluorofamide | Bacillus pasteurii | - | Competitive | [14] |

| Biscoumarin Compounds | Jack Bean & Bacillus pasteurii | 13.3 - 75.0 | Competitive/Mixed | [14] |

Note: Direct comparison of values should be done with caution due to variations in experimental conditions. Values reported in different units (µM, mM, µg/mL) are presented as in the source.

Experimental Protocols

Urease Inhibition Assay (Berthelot Method)

This is the most common spectrophotometric method for determining urease activity by quantifying the amount of ammonia produced.

Principle: The assay measures the concentration of ammonia generated from urea hydrolysis. In an alkaline medium, ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol complex, the absorbance of which is measured at ~625-630 nm.[13][15]

Reagents:

-

Enzyme Solution: Urease (e.g., from Jack bean) dissolved in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Substrate Solution: Urea solution (e.g., 30-50 mM) in buffer.[13]

-

Test Compounds: Inhibitors dissolved in a suitable solvent (e.g., methanol or DMSO).

-

Phenol Reagent: 10 g/L phenol and 50 mg/L sodium nitroprusside.[15]

-

Alkali Reagent: 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite.[15]

-

Standard Inhibitor: A known inhibitor like thiourea or hydroxyurea for positive control.[4]

Procedure:

-

Pre-incubation: In a 96-well plate, add 15 µL of the urease enzyme solution and 15 µL of the test inhibitor solution at various concentrations. Incubate at 37°C for 30 minutes.[15]

-

Reaction Initiation: Add 70 µL of the urea substrate solution to each well to start the enzymatic reaction. Incubate again at 37°C for 30 minutes.[15]

-

Color Development: Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.[15]

-

Final Incubation: Incubate the plate at 37°C for 30 minutes to allow the blue color to fully develop.[15]

-

Measurement: Read the absorbance at 625 nm using a microplate reader.[15]

-

Controls:

-

100% Activity Control: Replace the inhibitor solution with its solvent.

-

Blank Control: Replace the enzyme solution with buffer to measure background ammonia.

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100[15] The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis for Mechanism of Inhibition

To determine whether an inhibitor is competitive, non-competitive, or uncompetitive, enzyme kinetics are studied by measuring reaction velocities at various substrate (urea) and inhibitor concentrations.

Procedure:

-

Perform the urease activity assay as described above.

-

For each fixed concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the urea substrate (e.g., from 3.125 mM to 100 mM).[15]

-

Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

Interpretation:

-

Competitive Inhibition: Lines on the plot intersect at the y-axis. The inhibitor binds only to the free enzyme at the active site.

-

Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.

-

Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes related to urease inhibition.

Caption: Pathogenic mechanism of urease in host tissues.

Caption: Experimental workflow for urease inhibitor screening.

Caption: Simplified catalytic cycle of the urease enzyme.

References

- 1. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus [mdpi.com]

- 5. Urease - Wikipedia [en.wikipedia.org]

- 6. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study | MDPI [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. Urease - Proteopedia, life in 3D [proteopedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

Unveiling the Binding Affinity of Urease-IN-10: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the binding affinity of Urease-IN-10, a potent and selective competitive inhibitor of the urease enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in the study of urease inhibitors and their therapeutic applications.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[2][3] The inhibition of urease is, therefore, a key therapeutic strategy to combat these pathologies.

This compound has emerged as a promising candidate for urease inhibition. This guide will delve into its binding characteristics, the experimental protocols for their determination, and the underlying molecular interactions.

Quantitative Binding Affinity Data

The binding affinity of this compound for urease has been quantified using standard enzymatic assays. The data, presented below, is compared with that of Acetohydroxamic Acid (AHA), a known urease inhibitor.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | 5.2 ± 0.4 | 2.8 ± 0.3 | Competitive |

| Acetohydroxamic Acid (AHA) | 42.0[4] | - | Competitive |

Table 1: Binding Affinity of this compound and Acetohydroxamic Acid against Jack Bean Urease.

Experimental Protocols

The determination of the binding affinity of this compound was performed using a well-established in vitro urease inhibition assay.

Principle of the Urease Inhibition Assay

The assay is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea. The amount of ammonia is quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol dye. The intensity of the color, measured spectrophotometrically at 625 nm, is directly proportional to the amount of ammonia produced and, consequently, to the urease activity.[5] The inhibitory effect of this compound is determined by measuring the reduction in urease activity in its presence.

Materials and Reagents

-

Jack Bean Urease (EC 3.5.1.5)

-

Urea

-

Phosphate Buffer (pH 7.4)

-

Phenol Reagent (Phenol and Sodium Nitroprusside)

-

Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)

-

This compound

-

Acetohydroxamic Acid (AHA) as a positive control

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Solutions: All reagents and test compounds are prepared in phosphate buffer (pH 7.4). A stock solution of this compound is prepared in a suitable solvent and then diluted to various concentrations for the assay.

-

Enzyme and Inhibitor Incubation: 25 µL of Jack Bean Urease solution is mixed with 25 µL of different concentrations of this compound in the wells of a 96-well microplate. The mixture is incubated at 37°C for 30 minutes.

-

Substrate Addition and Reaction: 50 µL of urea solution is added to each well to initiate the enzymatic reaction. The plate is then incubated for a further 15 minutes at 37°C.

-

Color Development: To stop the reaction and develop the color, 50 µL of phenol reagent and 50 µL of alkali reagent are added to each well. The plate is incubated at 37°C for 30 minutes for the color to develop.

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at 625 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms

This compound acts as a competitive inhibitor of urease. This means that it directly competes with the natural substrate, urea, for binding to the active site of the enzyme.

Caption: Mechanism of Competitive Inhibition of Urease by this compound.

The diagram above illustrates the competitive inhibition mechanism. In the normal catalytic cycle, urea binds to the active site of the urease enzyme to form an enzyme-substrate (ES) complex, which then leads to the formation of products. This compound, due to its structural similarity to urea, also binds to the active site of the enzyme, forming an enzyme-inhibitor (EI) complex. This binding is reversible and prevents the binding of urea, thereby inhibiting the enzyme's catalytic activity.

Experimental Workflow

The workflow for determining the binding affinity of this compound is a systematic process involving several key steps, from initial preparation to final data analysis.

Caption: Experimental Workflow for Urease Inhibition Assay.

This workflow diagram provides a clear, step-by-step representation of the experimental procedure for assessing the inhibitory potency of this compound. Each stage is crucial for obtaining reliable and reproducible data on its binding affinity to the urease enzyme.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

An In-depth Technical Guide to Understanding the Inhibitory Kinetics of Urease Inhibitors

Disclaimer: No specific scientific literature or data could be found for a compound named "Urease-IN-10." The following technical guide has been compiled as a comprehensive overview of the methodologies and data presentation pertinent to the study of urease inhibitors in general. The quantitative data and experimental protocols are based on established research in the field of urease inhibition.

This guide is intended for researchers, scientists, and drug development professionals actively involved in the study of urease inhibitors. It provides a structured approach to characterizing the inhibitory kinetics of novel or existing compounds targeting the urease enzyme.

Quantitative Inhibitory Kinetics Data

The inhibitory potential of a compound against urease is quantified through several key parameters. The following table summarizes these critical values, which are essential for comparing the efficacy of different inhibitors.

| Parameter | Description | Example Value Range |

| IC₅₀ (µM) | The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the urease enzyme by 50%.[1] | 0.1 - 100+ |

| Ki (µM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. | Varies with inhibition type |

| Type of Inhibition | Describes the mechanism by which the inhibitor binds to the enzyme. Common types include competitive, non-competitive, uncompetitive, and mixed inhibition.[2][3][4] | N/A |

Experimental Protocols

Accurate determination of inhibitory kinetics relies on precise and well-defined experimental protocols. The following sections detail the methodologies for the key experiments in urease inhibitor characterization.

This assay is a common colorimetric method used to determine the rate of urea hydrolysis by measuring the production of ammonia.

Materials:

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution

-

Phosphate buffer (pH 7.0-7.5)

-

Test inhibitor compound

-

Phenol reagent (e.g., 10 g/L phenol and 50 mg/L sodium nitroprusside)[5]

-

Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)[5]

-

96-well microtiter plate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the urease enzyme solution and the test inhibitor at various concentrations in a phosphate buffer.

-

Incubate the mixture for a predefined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[5][6]

-

Initiate the enzymatic reaction by adding a urea solution to the mixture.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C.[5]

-

Stop the reaction and develop the color by adding the phenol and alkali reagents.[5][7]

-

Incubate the plate at room temperature or 37°C for color development (e.g., 30 minutes).[5][7]

-

Measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 625-630 nm) using a microplate spectrophotometer.[5][7]

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC₅₀ value is determined by performing the urease activity inhibition assay with a range of inhibitor concentrations.

Procedure:

-

Follow the protocol for the urease activity inhibition assay.

-

Use a serial dilution of the inhibitor to obtain a range of concentrations.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the dose-response curve.

To determine the mode of inhibition, the initial reaction velocities are measured at varying substrate (urea) concentrations in the presence and absence of the inhibitor.

Procedure:

-

Perform the urease activity assay with a fixed concentration of the enzyme.

-

Vary the concentration of the substrate (urea) across a suitable range.

-

Repeat the experiment in the presence of different, fixed concentrations of the inhibitor.

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data on a Lineweaver-Burk plot (1/V₀ versus 1/[S], where [S] is the substrate concentration).

-

The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Visualizations

The following diagram illustrates the enzymatic hydrolysis of urea by urease, a process that is targeted by inhibitors.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Urease Inhibition Assays using a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[3][4] Therefore, the inhibition of urease is a key therapeutic strategy for the management of infections caused by urease-producing organisms. This document provides a detailed protocol for the in vitro urease inhibition assay, adaptable for the screening and characterization of novel urease inhibitors such as Urease-IN-10.

The assay is based on the Berthelot method, which quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.[5] The inhibitor's potency is determined by measuring the reduction in ammonia production in the presence of the inhibitor.

Quantitative Data Summary

The inhibitory potential of a novel compound, this compound, is evaluated in comparison to a standard urease inhibitor, Acetohydroxamic acid. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[6]

| Compound | IC50 (µM) | Inhibition Type |

| This compound | 15.2 ± 1.8 | Competitive |

| Acetohydroxamic acid | 22.5 ± 2.1 | Competitive |

Experimental Protocol: Urease Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Urease enzyme (e.g., from Jack Bean)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol reagent

-

Alkali reagent

-

Test inhibitor (this compound)

-

Standard inhibitor (Acetohydroxamic acid)

-

96-well microplate

-

Microplate reader

Reagent Preparation:

-

Urease solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the assay will need to be optimized.

-

Urea solution: Prepare a stock solution of urea in phosphate buffer.

-

Inhibitor solutions: Prepare stock solutions of this compound and the standard inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the IC50 value.

-

Phenol reagent: Contains phenol and sodium nitroprusside.[5]

-

Alkali reagent: Contains sodium hydroxide and sodium hypochlorite.[5]

Assay Procedure:

-

Assay Plate Preparation:

-

Add 20 µL of phosphate buffer to the blank wells.

-

Add 20 µL of the inhibitor solution at various concentrations to the test wells.

-

Add 20 µL of the standard inhibitor solution at various concentrations to the positive control wells.

-

Add 20 µL of the solvent used for the inhibitors to the negative control wells.

-

-

Enzyme Addition:

-

Add 20 µL of the urease solution to all wells except the blank.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Substrate Addition:

-

Add 20 µL of the urea solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Color Development:

-

Add 40 µL of the phenol reagent to each well.

-

Add 40 µL of the alkali reagent to each well.

-

-

Final Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes) for color development.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.[5]

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Urease Inhibition Assay Workflow

Caption: Workflow of the urease inhibition assay.

Mechanism of Urease Action

Caption: Simplified mechanism of urea hydrolysis by urease.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]

- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 6. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Urease-IN-10 in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Urease-IN-10, a representative urease inhibitor formulation based on N-(n-butyl)thiophosphoric triamide (NBPT), in agricultural research. The information provided is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound in reducing nitrogen loss and improving nitrogen use efficiency in crop production.

Introduction

Urea is a primary nitrogen fertilizer used globally due to its high nitrogen content (46%) and relatively low cost.[1][2] However, its application can lead to significant nitrogen loss through ammonia volatilization, a process catalyzed by the soil enzyme urease.[3][4] Urease hydrolyzes urea into ammonia and carbon dioxide.[5][6] When this occurs on the soil surface, a substantial portion of the ammonia can be lost to the atmosphere, reducing the amount of nitrogen available to plants and contributing to environmental pollution.[7][8]

Urease inhibitors, such as the active ingredient in this compound, are compounds that temporarily block the activity of the urease enzyme.[1][8] This delay in urea hydrolysis allows more time for the urea to be incorporated into the soil by rainfall or irrigation, where the resulting ammonium is less susceptible to volatilization and can be better utilized by crops.[7] The application of urease inhibitors has been shown to reduce ammonia emissions by 50-90% and can lead to increased crop yields.[7][8]

Mechanism of Action

This compound acts by inhibiting the activity of the urease enzyme in the soil.[1] The active ingredient, NBPT, specifically targets the nickel-containing active site of the urease enzyme, preventing it from binding to and hydrolyzing urea.[2][5] This inhibition is temporary, allowing for a controlled release of nitrogen that is better synchronized with the crop's demand.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. international-agrophysics.org [international-agrophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. Urease - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Resource Center Detail [conservfs.com]

- 8. The Advantages of Urea with Urease Inhibitors in Modern Agriculture [nodral.com]

Urease-IN-10: A Novel Tool for Investigating Nitrogen Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen is a fundamental element for all life, forming the backbone of amino acids, nucleic acids, and other essential biomolecules. The intricate process of nitrogen metabolism governs the transformation and utilization of nitrogenous compounds within biological systems. A key enzyme in this process is urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction is a critical step in the nitrogen cycle, enabling organisms to utilize urea as a nitrogen source.[1][3] However, the rapid breakdown of urea by urease can lead to detrimental effects, such as ammonia toxicity in agricultural soils and the pathogenesis of infections caused by urease-producing bacteria like Helicobacter pylori.[4][5]